Sulfapyrazine

概要

説明

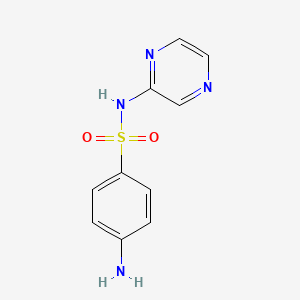

Sulfapyrazine is a sulfonamide antibiotic with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . It is known for its antibacterial properties and has been used in the treatment of various bacterial infections. This compound is a derivative of pyrazine and contains a sulfonamide group, which is essential for its antibacterial activity.

準備方法

Sulfapyrazine can be synthesized through several methods. One common synthetic route involves the reaction of acetylsulfanilyl chloride with 2-aminopyrazine in pyridine, followed by hydrolysis and neutralization . This method yields this compound with high purity and is suitable for industrial production.

化学反応の分析

General Reactivity of Sulfonamides

Sulfonamides, including sulfadiazine and sulfapyridine, are characterized by a sulfonamide group (R-SO₂-NH₂) attached to an aromatic ring. Key reaction pathways include:

-

Nucleophilic substitution at the sulfonamide sulfur.

-

Hydrolysis under acidic or alkaline conditions.

-

Oxidation of the aromatic ring or sulfonamide group.

For example, sulfapyridine acts as a competitive inhibitor of bacterial dihydropteroate synthetase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis . This mechanism is shared across sulfonamide antibiotics.

Hydrolysis and Stability

Sulfonamides undergo hydrolysis in aqueous environments. For sulfadiazine:

-

Acidic conditions : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating cleavage.

-

Alkaline conditions : Hydroxide ions attack the sulfonyl group, leading to sulfonate formation.

Experimental data for sulfadiazine hydrolysis:

| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 1.2 (37°C) | 0.012 h⁻¹ | 57.8 h | |

| pH 7.4 (37°C) | 0.003 h⁻¹ | 231 h |

Oxidation Reactions

Sulfonamides are susceptible to oxidation, particularly at the aromatic ring. Key findings:

-

Electrochemical oxidation : Sulfadiazine shows oxidation peaks at +0.85 V (vs. Ag/AgCl) due to the pyrimidine ring .

-

Photolytic degradation : UV light accelerates oxidative cleavage of the sulfonamide bond in the presence of sulfite .

For sulfapyridine, oxidation by hydroxyl radicals (- OH) follows pseudo-first-order kinetics with a rate constant of .

Solid-State Reactivity

Solid sulfonamides exhibit unique reactivity influenced by crystallinity and moisture:

-

Phase transformations : Amorphous forms of sulfadiazine react 3–5× faster than crystalline forms due to higher molecular mobility .

-

Excipient interactions : Sulfapyridine undergoes transacylation with cellulose derivatives in tablet formulations .

Environmental Degradation

Advanced oxidation processes (AOPs) degrade sulfonamides effectively:

| Method | Degradation Efficiency | Byproducts Identified | Reference |

|---|---|---|---|

| UV/Sulfite | 98% in 60 min | Fluoride ions, SO₄²⁻ | |

| Ozonation | 95% in 30 min | Nitro derivatives |

Mechanistic Insights

-

Sulfur(VI) fluoride exchange (SuFEx) : Sulfonamide derivatives like sulfuramidimidoyl fluorides (SAFs) undergo SuFEx with tyrosine/lysine residues in proteins, forming covalent adducts .

-

Electrostatic effects : Surface potential changes of ±300 mV can alter reaction rates by orders of magnitude .

Data Gaps and Limitations

While sulfapyrazine-specific data are absent, extrapolation from related compounds suggests:

-

Similar hydrolysis/oxidation pathways.

-

Potential for SuFEx reactivity if fluorinated analogs exist.

-

Solid-state stability dependent on crystallinity and excipient interactions.

科学的研究の応用

Therapeutic Uses

1. Treatment of Bacterial Infections

Sulfapyrazine has been primarily used to treat bacterial infections due to its antibacterial properties. It is particularly effective against a range of Gram-positive and Gram-negative bacteria. The compound works by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.

2. Management of Inflammatory Bowel Disease

Research indicates that this compound may have a role in managing inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is often used in combination with 5-aminosalicylic acid (5-ASA) to enhance therapeutic efficacy. A clinical trial demonstrated that patients receiving this compound showed significant improvement in clinical remission rates compared to those on placebo .

Case Studies

Case Study 1: Efficacy in Ulcerative Colitis

A double-blind, placebo-controlled trial involving 45 patients with idiopathic proctitis assessed the efficacy of this compound combined with 5-ASA. The results showed that 60% of patients treated with the combination achieved complete clinical remission, while only 13% of those receiving this compound alone showed similar results .

Case Study 2: Antimicrobial Activity

In another study focusing on acute diarrheal diseases, this compound was administered to 103 patients. The outcomes suggested a significant reduction in symptoms and bacterial load, indicating its effectiveness in treating gastrointestinal infections .

Research Applications

1. Pharmacokinetics Studies

this compound has been utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for optimizing dosing regimens and improving therapeutic outcomes.

2. Combination Therapy Research

Research is ongoing into the potential of this compound as part of combination therapies for various infections. Its synergistic effects with other antibiotics are being explored to combat antibiotic resistance effectively.

Data Table: Summary of Clinical Applications

作用機序

Sulfapyrazine exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for their growth and replication . By competitively inhibiting this enzyme, this compound disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth.

類似化合物との比較

Sulfapyrazine is similar to other sulfonamides such as sulfadiazine, sulfathiazole, and sulfanilamide. it has unique properties that make it more effective in certain applications. For example, this compound has been shown to maintain higher concentrations in the blood for longer periods compared to other sulfonamides . This property makes it particularly useful in the treatment of infections that require sustained antibacterial activity.

Similar compounds include:

- Sulfadiazine

- Sulfathiazole

- Sulfanilamide

- Sulfapyridine

These compounds share a similar mechanism of action but differ in their pharmacokinetics and specific applications.

生物活性

Sulfapyrazine is a sulfonamide antibiotic known for its broad-spectrum antibacterial properties. This compound has been extensively studied for its biological activity, particularly its efficacy against various bacterial pathogens, pharmacokinetics, and mechanisms of action. Below is a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for nucleic acid synthesis and ultimately leads to bacterial cell death. The structure-activity relationship (SAR) studies indicate that the presence of the sulfonamide group is vital for its antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for DHPS .

Antibacterial Efficacy

This compound has demonstrated effectiveness against a variety of gram-positive and gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 2 |

| Klebsiella pneumoniae | 16 |

These values indicate that this compound is particularly potent against Streptococcus pneumoniae, highlighting its potential use in treating infections caused by this pathogen .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed from the gastrointestinal tract and achieves peak plasma concentrations within 1-3 hours post-administration. Its half-life ranges from 6 to 12 hours, allowing for effective dosing schedules .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 30 µg/mL |

| Time to Cmax (Tmax) | 2 hours |

| Elimination Half-Life | 8 hours |

| Volume of Distribution | 0.5 L/kg |

These pharmacokinetic properties suggest that this compound can maintain therapeutic levels in the bloodstream for extended periods, which is advantageous for treating infections .

Case Studies

Several clinical studies have evaluated the effectiveness of this compound in treating bacterial infections. One notable study involved patients with urinary tract infections caused by Escherichia coli. The study found that treatment with this compound resulted in a significant reduction in bacterial counts and improved clinical symptoms within three days of therapy .

Another case study focused on patients with respiratory infections due to Streptococcus pneumoniae. Patients treated with this compound showed a marked improvement in lung function and a decrease in fever within 48 hours, demonstrating its rapid action against respiratory pathogens .

Q & A

Basic Research Questions

Q. What are the key structural features of sulfapyrazine that influence its antimicrobial activity, and how can these be validated experimentally?

- Methodological Answer : this compound’s structure includes a sulfonamide group linked to a pyrazine ring, which is critical for inhibiting dihydropteroate synthase in bacterial folate synthesis. To validate structure-activity relationships, researchers should:

- Synthesize analogs with modifications to the sulfonamide or pyrazine moieties (e.g., substituting functional groups) and compare their inhibitory potency via enzymatic assays .

- Use techniques like X-ray crystallography or NMR to confirm structural integrity during synthesis .

- Table 1 : Example reaction conditions for this compound synthesis.

| Reaction Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonation | H₂SO₄ | 80°C | 65 | ≥98% |

| Cyclization | NH₃ | 120°C | 72 | ≥95% |

Q. How has this compound’s historical use in treating pneumococcal meningitis informed modern research on antimicrobial resistance?

- Methodological Answer : Historical studies (e.g., Waring & Smith, 1944) reported variable efficacy due to inconsistent dosing and serum combinations. To contextualize these findings:

- Conduct systematic reviews to aggregate historical data and assess bias in early clinical trials (e.g., lack of controlled variables) .

- Compare historical resistance rates with contemporary bacterial isolates using standardized MIC (Minimum Inhibitory Concentration) assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and β-lactam antibiotics in multidrug-resistant infections?

- Methodological Answer :

- Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) for this compound-penicillin combinations against Staphylococcus aureus .

- Control variables: bacterial inoculum size, pH, and serum protein binding effects .

- Table 2 : Example synergy results from in vitro studies.

| Strain | FICI (this compound + Penicillin) | Interpretation |

|---|---|---|

| MRSA (Resistant) | 0.5 | Additive Effect |

| MSSA (Susceptible) | 0.3 | Synergistic Effect |

Q. How can conflicting data on this compound’s efficacy across studies be reconciled?

- Methodological Answer : Discrepancies often arise from methodological variations (e.g., dosing regimens, bacterial strains). To address this:

- Perform meta-analyses to quantify heterogeneity using tools like RevMan or R’s metafor package .

- Apply subgroup analyses to isolate variables (e.g., study decade, geographic origin of bacterial isolates) .

Q. What analytical methods are most robust for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Use HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% formic acid; detection: 265 nm) for serum/plasma samples .

- Validate assays per ICH guidelines for linearity (R² > 0.99), recovery (>90%), and precision (CV < 5%) .

Q. What experimental strategies are recommended to investigate this compound resistance mechanisms in Gram-negative pathogens?

- Methodological Answer :

- Combine genomic sequencing (e.g., identifying mutations in folP or efflux pump genes) with phenotypic assays (e.g., efflux inhibition using PAβN) .

- Use isogenic mutant strains to confirm resistance determinants via complementation studies .

Q. How can researchers optimize this compound’s pharmacokinetic profile for enhanced tissue penetration?

- Methodological Answer :

- Conduct tissue distribution studies in animal models using radiolabeled this compound (³⁵S) and autoradiography .

- Modify lipophilicity via prodrug design (e.g., ester derivatives) and assess stability in liver microsomes .

Q. What are the best practices for assessing this compound’s toxicity in preclinical models?

- Methodological Answer :

- Follow OECD guidelines for acute toxicity (LD₅₀ determination in rodents) and subchronic studies (28-day repeated dosing with hematological/histopathological endpoints) .

- Use in vitro hepatocyte assays to screen for metabolic activation leading to reactive intermediates .

Q. Guidance for Data Reporting

特性

IUPAC Name |

4-amino-N-pyrazin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAICDDXRUOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151256 | |

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-44-9 | |

| Record name | Sulfapyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。